molecular formula C20H17N5O2 B11117221 2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide

Cat. No.: B11117221
M. Wt: 359.4 g/mol
InChI Key: YPOWACXONMHINB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the quinoline core, along with the triazole and ethoxyphenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Triazole Ring: The triazole ring can be formed by reacting the intermediate product with hydrazine and an appropriate aldehyde under reflux conditions.

    Final Coupling Reaction: The final step involves coupling the triazole-containing intermediate with quinoline-4-carboxylic acid chloride to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signal transduction pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide: Similar structure but with a chloro group instead of an ethoxy group.

    2-(4-fluorophenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide: Similar structure but with a fluoro group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group can influence the compound’s lipophilicity and electronic properties, while the triazole ring can enhance its stability and binding affinity to biological targets.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H17N5O2/c1-2-27-14-9-7-13(8-10-14)18-11-16(15-5-3-4-6-17(15)23-18)19(26)24-20-21-12-22-25-20/h3-12H,2H2,1H3,(H2,21,22,24,25,26)

InChI Key

YPOWACXONMHINB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=NN4

Origin of Product

United States

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